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Compound of Interest |

4-lodo-2-methylisoquinolin-1(2H)-
Compound Name:

one
CAS No.: 54931-61-2
Cat. No.: B3053639

Get Quote

Executive Summary

4-lodo-2-methylisoquinolin-1(2H)-one (CAS: 54931-61-2, verify with supplier) represents a
critical intermediate in the synthesis of complex isoquinoline alkaloids and pharmaceutical
scaffolds. Its structural core—an N-methylated isoquinolinone with a C4-iodine handle—makes
it an ideal substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira,
Heck).

Despite its synthetic utility, specific solubility data for this compound is often absent from
standard physicochemical databases. This guide provides a comprehensive technical profile,
synthesizing available experimental data with calculated properties, and establishes a
standardized protocol for solubility determination and purification.

Physicochemical Profile

Understanding the solubility of 4-lodo-2-methylisoquinolin-1(2H)-one requires an analysis of
its molecular structure. The lactam core introduces polarity, but the N-methylation and
lodination significantly increase lipophilicity compared to the parent isoquinolinone.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3053639#bc-rfq
https://www.benchchem.com/product/b3053639/docs?utm_src=pdf-body#technical-guide-solubility-characterization-of-4-iodo-2-methylisoquinolin-1-2h-one
https://www.benchchem.com/product/b3053639/docs?utm_src=pdf-body#technical-guide-solubility-characterization-of-4-iodo-2-methylisoquinolin-1-2h-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053639?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structural & Calculated Properties

Property Value Context
Molecular Formula C10HsINO Core scaffold
Molecular Weight 285.08 g/mol Heavy atom effect (lodine)
Calculated LogP (cLogP) ~25-3.0 Moderately Lipophilic
N-Methylation removes NH
H-Bond Donors 0
donor
H-Bond Acceptors 2 Carbonyl (C=0), Ring Nitrogen
Low polarity; good membrane
Polar Surface Area (PSA) ~20-25 A2 N
permeability
) ) ) Based on similar 4-substituted
Predicted Melting Point 100-140 °C

analogs

Solubility Profile (Qualitative)

The solubility behavior of 4-lodo-2-methylisoquinolin-1(2H)-one is dictated by "like dissolves
like" principles applicable to fused heterocyclic lactams.

e High Solubility:

o Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCIs). Mechanism: Dipole-
dipole interactions and dispersion forces.

o Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).
Mechanism: Strong solvation of the lactam dipole.

o Moderate Solubility (Temperature Dependent):

o Alcohols: Methanol, Ethanol.[1] Mechanism: Soluble when hot; likely to crystallize upon
cooling (ideal for recrystallization).[1]

o Esters: Ethyl Acetate. Mechanism: Moderate solubility; often used as a mobile phase
component in chromatography.
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e Low/Insoluble:
o Water: Insoluble due to the lipophilic iodine and aromatic rings.

o Alkanes: Hexanes, Pentane, Petroleum Ether. Mechanism: Lack of polar interactions;
used as anti-solvents for precipitation.

Experimental Protocols

Protocol A: Standardized Solubility Determination
(Shake-Flask Method)

Objective: To determine the thermodynamic solubility of 4-lodo-2-methylisoquinolin-1(2H)-
one in a specific solvent.

Materials:

e Compound: 4-lodo-2-methylisoquinolin-1(2H)-one (approx. 50 mg).
e Solvent: Water, PBS (pH 7.4), or Organic Solvent.

o Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.

Procedure:

Preparation: Weigh ~10 mg of the compound into a 2 mL glass vial.
e Saturation: Add 1.0 mL of the target solvent.

o Equilibration: Cap the vial and place it on an orbital shaker at room temperature (25 °C) for
24 hours.

o Note: Ensure solid is still visible. If all solid dissolves, add more compound until a
suspension persists.

o Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved
solid.
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e Analysis: Carefully remove the supernatant. Filter through a 0.22 um PTFE filter (to remove
micro-particulates).

e Quantification: Analyze the filtrate by HPLC-UV (detection at 254 nm) against a standard
curve prepared in DMSO.

Protocol B: Purification by Recrystallization

Objective: To purify crude material synthesized via iodination, leveraging the temperature-
dependent solubility in alcohols.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Ethyl Acetate / Hexanes.

Procedure:

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot Ethanol (boiling point
~78 °C) until the solid just dissolves.

« Filtration (Optional): If insoluble particles (e.g., inorganic salts) remain, perform a hot
filtration.

o Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.
o Tip: If no crystals form, add warm Water dropwise until slight turbidity persists, then cool.

e Collection: Cool in an ice bath (0—4 °C) for 1 hour. Filter the crystals via vacuum filtration.

e Washing: Wash the filter cake with cold Ethanol/Water (1:1) or cold Hexanes.

e Drying: Dry under high vacuum to remove residual solvent.

Synthesis & Application Context

Synthetic Route (Rh-Catalyzed vs. Direct lodination)

The synthesis of 4-iodo-2-methylisoquinolin-1(2H)-one typically proceeds via electrophilic
iodination of the parent isoquinolinone or through Rh(lll)-catalyzed C-H activation of N-
methylisoquinolinium salts.
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Key Reaction:

Substrate:N-Methylisoquinolinium iodide.

Reagents: [Cp*RhCl2]z (Catalyst), |2 (lodine source/Oxidant).

Solvent: Methanol or DCE.

Purification: The product precipitates or is extracted with DCM, highlighting its lipophilicity.

Visualization: Synthesis & Purification Workflow

Solubility
N-Methylisoquinolinium + xidant Rh(Ill) Catalysis uench Aqueous Workup vaporation Differential iltration Pure 4-lodo-2-methyl
lodide (MeOH, 60°C) (Extract w/ DCM) (Hot EtOH -> Cool) isoquinolin-1(2H)-one

Click to download full resolution via product page

Figure 1: Synthetic workflow for 4-lodo-2-methylisoquinolin-1(2H)-one, emphasizing the
solubility-driven purification step.[2]

References
¢ Synthesis of 4-lodoisoquinolin-1(2H)

o Wang, H., et al. (2019). "Synthesis of 4-lodoisoquinolin-1(2H)-ones by a Dirhodium(ll)-
Catalyzed 1,4-Bisfunctionalization of Isoquinolinium lodide Salts.” Organic Letters, 21(2),
434-438.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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